A Senior Application Scientist's Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde
A Senior Application Scientist's Technical Guide to 4-(Difluoromethyl)-3-methoxybenzaldehyde
Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after functional group. This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-3-methoxybenzaldehyde (CAS No. 900641-83-0), a valuable building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, explore a logical synthesis pathway, discuss its application potential, and outline critical safety protocols.
Core Compound Identification and Properties
4-(Difluoromethyl)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative. The presence of the electron-withdrawing difluoromethyl group at the 4-position and the electron-donating methoxy group at the 3-position creates a unique electronic environment that influences its reactivity and potential biological interactions.
Table 1: Physicochemical and Registry Information
| Property | Value | Source |
| CAS Number | 900641-83-0 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Boiling Point | 295.8 ± 40.0 °C at 760 mmHg | [1] |
| MDL Number | MFCD07357530 | [1] |
| Storage | 2-8°C, store under inert gas | [1] |
Synthesis Pathway: A Mechanistic Approach
While specific, peer-reviewed synthesis routes for 4-(Difluoromethyl)-3-methoxybenzaldehyde are not extensively published, a robust protocol can be logically derived from established methodologies for analogous structures, such as the synthesis of related difluoromethoxy compounds.[2][3][4] The most plausible approach involves the direct difluoromethylation of a suitable precursor, 4-formyl-2-methoxyphenol (isovanillin), which is structurally isomeric to the more common vanillin.
The causality for this choice rests on the selective reactivity of phenolic hydroxyl groups. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide, generated under basic conditions, attacks a difluoromethylating agent.
Proposed Experimental Protocol
Objective: To synthesize 4-(Difluoromethyl)-3-methoxybenzaldehyde from 4-formyl-2-methoxyphenol.
Materials:
-
4-formyl-2-methoxyphenol (Isovanillin)
-
Sodium Chlorodifluoroacetate (or another suitable difluoromethylating agent)
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-formyl-2-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The choice of DMF as a solvent is critical; its high boiling point allows for the necessary reaction temperature, and its polar aprotic nature effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (1.5 eq) to the stirred mixture. This reagent serves as a precursor to difluorocarbene (:CF₂), which, in the presence of a proton source or through subsequent reaction steps, effectively leads to the difluoromethylation of the phenoxide.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This extraction isolates the desired organic product from the inorganic salts and residual DMF.
-
Purification: Wash the combined organic layers with water and then with brine to remove any remaining impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 4-(Difluoromethyl)-3-methoxybenzaldehyde.
Caption: Proposed synthesis workflow for 4-(Difluoromethyl)-3-methoxybenzaldehyde.
Applications in Drug Discovery & Agrochemicals
The true value of 4-(Difluoromethyl)-3-methoxybenzaldehyde lies in its role as a versatile intermediate. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[5]
The Role of the Difluoromethyl (CHF₂) Group
The CHF₂ group is particularly noteworthy. It is considered a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups.[6] This means it can mimic the steric and electronic properties of these common functional groups, potentially forming hydrogen bonds with target proteins while being less susceptible to metabolic oxidation.[6] This bioisosteric replacement can lead to improved pharmacokinetic profiles for drug candidates.[6]
This aldehyde can be used to synthesize a variety of more complex molecules, such as:
-
Heterocyclic Scaffolds: The aldehyde functionality is a prime handle for constructing various heterocyclic rings (e.g., pyrimidines, imidazoles) that are prevalent in pharmaceuticals.
-
Agrochemicals: It serves as a key intermediate in the development of novel herbicides and fungicides.[1]
-
Specialty Chemicals: It is utilized in synthesizing compounds for broader research and industrial applications.[1]
The presence of the difluoromethyl group can significantly enhance the biological activity of the final compounds.[7]
Caption: Bioisosteric role of the difluoromethyl group in molecular design.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-(Difluoromethyl)-3-methoxybenzaldehyde and its precursors. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar benzaldehydes provides a reliable guide to its potential hazards.[8][9][10]
Potential Hazards:
-
Eye Irritation: Causes serious eye irritation (H319).[8][10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[1] Keep under an inert atmosphere as it may be air-sensitive.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
References
-
MySkinRecipes. 4-(Difluoromethyl)-3-methoxybenzaldehyde. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methoxybenzaldehyde. [Link]
- Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
PubChem. 4-Fluoro-3-methoxybenzaldehyde. [Link]
- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
-
National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
Sources
- 1. 4-(Difluoromethyl)-3-methoxybenzaldehyde [myskinrecipes.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde [smolecule.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
